
1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one is an organic compound with the molecular formula C12H16O2 It is characterized by a hydroxy group attached to a dimethylphenyl ring, which is further connected to a butanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one typically involves the alkylation of 4-hydroxy-2,5-dimethylphenol with a suitable butanone derivative. One common method includes the use of Friedel-Crafts alkylation, where an acid catalyst such as aluminum chloride (AlCl3) is employed to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the target product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone chain can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-(4-oxo-2,5-dimethylphenyl)butan-1-one.
Reduction: Formation of 1-(4-hydroxy-2,5-dimethylphenyl)butanol.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
- 4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one
- 4-(4-Hydroxyphenyl)-2-butanone
- 3-Hydroxy-3-phenyl-butan-2-one
Comparison: 1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one is unique due to the specific positioning of the hydroxy and dimethyl groups on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the hydroxy group at the 4-position enhances its ability to participate in hydrogen bonding, influencing its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-(4-hydroxy-2,5-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-5-11(13)10-6-9(3)12(14)7-8(10)2/h6-7,14H,4-5H2,1-3H3 |
Clave InChI |
FZAOSFFSHBBYCE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C=C(C(=C1)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


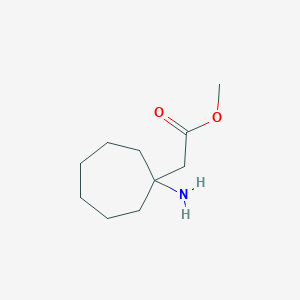
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B15273066.png)
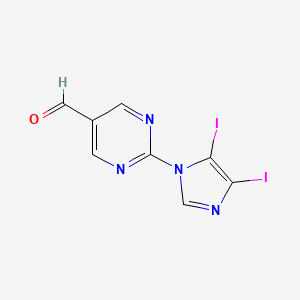
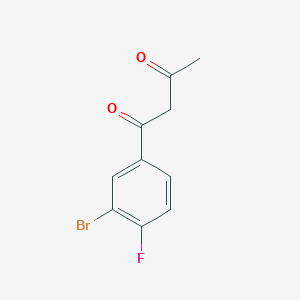
![[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B15273091.png)
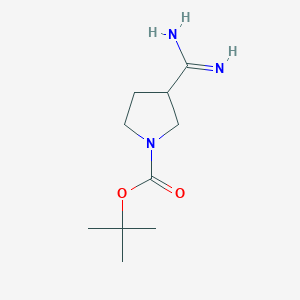
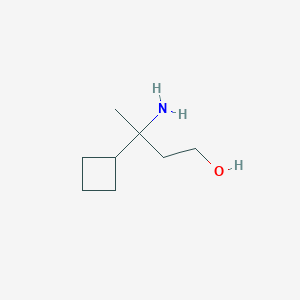


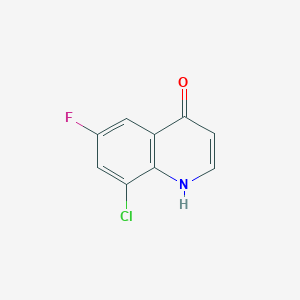


![3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B15273139.png)
![2-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273145.png)
